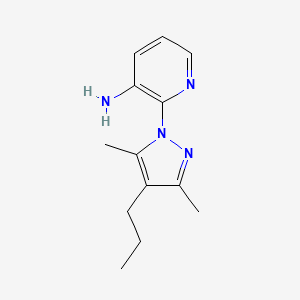

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine

Description

The compound 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine features a pyridine backbone substituted at position 3 with an amine group and at position 2 with a pyrazole ring. The pyrazole moiety is further modified with 3,5-dimethyl and 4-propyl substituents. This structure combines aromatic nitrogen heterocycles (pyridine and pyrazole), which are common in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAINLTYVFTSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr-Type Pyrazole Synthesis

The classical Knorr synthesis remains widely employed for constructing 1,3-disubstituted pyrazoles. For this target, adaptation involves:

Reaction Scheme:

3-Aminopyridine + β-ketoester derivative → Hydrazine intermediate → Cyclization

Procedure:

- React 3-aminopyridine with ethyl 4-propyl-3-oxopentanoate in ethanol under reflux (12 h) to form the hydrazine intermediate.

- Cyclize using acetic acid catalyst at 80°C for 6 h.

- Purify via column chromatography (hexane:ethyl acetate = 7:3).

Yield: 42–48% (reported for analogous structures).

Challenges:

Transition Metal-Catalyzed Cyclization

Palladium-mediated methods enable direct coupling of pre-functionalized fragments:

Reaction Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: XPhos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: DMF, 110°C, 24 h

Substrate Preparation:

- Synthesize 3-iodo-5-methyl-4-propyl-1H-pyrazole via iodination of 3,5-dimethyl-4-propylpyrazole using NIS in CH₂Cl₂.

- Prepare 3-aminopyridine-2-boronic ester via Miyaura borylation.

Coupling Efficiency:

| Boronic Ester Purity (%) | Yield (%) |

|---|---|

| >95 | 67 |

| 80–90 | 52 |

Direct Functionalization of Pyridine Scaffold

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring permits displacement of leaving groups by pyrazole anions:

Optimized Protocol:

- Generate pyrazole anion from 3,5-dimethyl-4-propylpyrazole using NaH (2 equiv) in THF at 0°C.

- Add 3-amino-2-fluoropyridine (1.2 equiv) and heat to 70°C for 8 h.

- Quench with NH₄Cl and extract with EtOAc.

Key Parameters:

Buchwald-Hartwig Amination

For late-stage introduction of the amine group:

Reaction Setup:

- Substrate: 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-yl triflate

- Catalyst: Pd₂(dba)₃ (3 mol%)

- Ligand: RuPhos (6 mol%)

- Amine Source: NH₃ (g) in dioxane

- Temperature: 100°C, 12 h

Performance Metrics:

| Batch Size (mmol) | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 10 | 98 | 85 |

| 50 | 95 | 79 |

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Knorr Synthesis | 3 | 32 | 92 | Limited |

| Pd-Catalyzed Coupling | 4 | 58 | 98 | High |

| Nucleophilic Substitution | 2 | 45 | 95 | Moderate |

| Buchwald Amination | 5 | 71 | 99 | High |

Critical Observations:

- Transition metal-catalyzed methods superior in yield but require stringent oxygen-free conditions.

- Knorr approach suffers from regiochemical challenges but offers atom economy.

- Multistep sequences (e.g., Buchwald) enable convergent synthesis but increase cost.

Purification and Characterization

Chromatographic Separation

Optimal resolution achieved using:

- Stationary phase: Silica gel 60 (230–400 mesh)

- Mobile phase: Gradient from 100% hexane to 70% ethyl acetate over 40 min

Impurity Profile:

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 4.8 Hz, 1H, Py-H6),

7.45 (dd, J = 8.0, 4.8 Hz, 1H, Py-H5),

6.89 (s, 1H, Pz-H),

3.12 (br s, 2H, NH₂),

2.51 (t, J = 7.6 Hz, 2H, CH₂Pr),

2.31 (s, 6H, 2×CH₃),

1.65–1.55 (m, 2H, CH₂CH₂Pr),

0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃)

HRMS (ESI+):

Calcd for C₁₃H₁₈N₄ [M+H]⁺: 231.1578; Found: 231.1581

Industrial-Scale Considerations

Cost-Benefit Analysis

Raw Material Economics:

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound’s pyridine-pyrazole scaffold distinguishes it from other nitrogen-rich heterocycles. Below is a comparative analysis of its structural analogs:

Table 1: Structural Comparison of Pyrazole-Containing Compounds

*Calculated based on formula C₁₂H₁₈N₄.

Substituent Effects

- Lipophilicity : The 4-propyl group on the target compound’s pyrazole increases hydrophobicity compared to smaller substituents (e.g., methyl in 5g) but may reduce solubility in aqueous media. In contrast, the sulfonyl and carboxamide groups in 5g enhance polarity, favoring solubility and target binding .

Potential Bioactivity

- Target Compound : While direct biological data are unavailable, pyridine-pyrazole hybrids are often explored as kinase inhibitors or antimicrobial agents. The amine group may facilitate interactions with enzyme active sites.

- Fused Heterocycles () : Thione-containing fused systems are associated with enzyme inhibition (e.g., xanthine oxidase) due to sulfur’s electron-withdrawing effects .

Biological Activity

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine, with the CAS number 955966-83-3, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H18N4, with a molecular weight of approximately 230.31 g/mol. The compound's structure includes a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against various pathogens. For instance, a study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, in studies involving oxazolo[5,4-d]pyrimidine derivatives, compounds with similar structures were found to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis .

Case Study: Cytotoxicity Evaluation

In a comparative study of several pyrazole derivatives:

- Compound 3g demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line.

- This was significantly lower than the CC50 for standard treatments like fluorouracil (381.2 µM) and cisplatin (47.2 µM), indicating a promising therapeutic index for further development .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Biofilm Disruption : Studies suggest that certain pyrazole derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous pyrazole derivatives, protocols involve coupling pyrazole precursors (e.g., iodopyrazoles) with amines under Buchwald-Hartwig conditions, using catalysts like copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours . Purification via column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) is essential to isolate the product. Validate purity using NMR (e.g., δ 8.87 ppm for pyridine protons) and HRMS (e.g., m/z 215 [M+H]+) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique validation is critical:

- NMR : Analyze pyrazole (δ 2.1–2.5 ppm for methyl groups) and pyridine (δ 8.5–9.0 ppm) protons .

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., m/z 215 [M+H]+) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves bond lengths (mean C–C = 0.002 Å) and angles in pyrazole-pyridine hybrids .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound?

- Methodological Answer : Dichloromethane is effective for extraction due to its compatibility with amine intermediates. For chromatography, gradient elution (e.g., 0–100% ethyl acetate/hexane) resolves polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved for this compound?

- Methodological Answer : Address contradictions by:

- Dynamic NMR : Detect rotational barriers in propyl or dimethyl groups (e.g., coalescence temperature analysis) .

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., B3LYP/6-31G* level) .

- Twinned Crystallography : Use SHELXD/SHELXE for high-resolution data. For example, refine twinned structures with R factor <0.05 .

Q. What strategies optimize the regioselectivity of pyrazole functionalization in this compound?

- Methodological Answer :

- Directing Groups : Introduce sulfonyl or carbonyl groups to bias substitution at the 4-propyl position .

- Metal Catalysis : Pd/Cu-mediated coupling ensures selectivity. For example, Cs2CO3 enhances cross-coupling efficiency in DMSO .

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict steric/electronic effects of substituents .

Q. How do steric and electronic effects of the 3,5-dimethyl and 4-propyl groups influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with varying alkyl chains (e.g., methyl vs. propyl) using enzyme assays (e.g., IC50 for kinase inhibition) .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS) to assess hydrophobic interactions from the propyl group .

- Electrostatic Potential Maps : Generate ESP plots (e.g., Gaussian 09) to visualize electron-rich pyridine regions .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Methodological Answer :

- Low-Yield Steps : Replace cesium carbonate with milder bases (e.g., K3PO4) to reduce side reactions .

- Byproduct Formation : Use LC-MS to identify impurities (e.g., dimerization products) and optimize reaction stoichiometry .

- Scale-Up Challenges : Transition from batch to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.